3-Azetidineacetic acid,2-carboxy-,(2S,3S)-
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Overview
Description
3-Azetidineacetic acid,2-carboxy-,(2S,3S)- is a compound with the molecular formula C6H9NO4 and a molecular weight of 158.13 g/mol. It is known for its unique structure, which includes a four-membered azetidine ring. This compound is a potent KA receptor agonist and an inhibitor of sodium-dependent glucose uptake.
Preparation Methods
The synthesis of 3-Azetidineacetic acid,2-carboxy-,(2S,3S)- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Azetidineacetic acid,2-carboxy-,(2S,3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Azetidineacetic acid,2-carboxy-,(2S,3S)- has several applications in scientific research:
Chemistry: It is
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-[(2S,3R)-2-(carboxymethyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)1-4-3-8-5(4)2-7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
InChI Key |
GZERYUBMFIMTJT-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](N1)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1C(C(N1)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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